AKR1C3 Inhibition: 3-Fluoro-[1,1'-biphenyl]-4,4'-diol (IC50 = 683 nM) Demonstrates >40-Fold Superiority over Non-Fluorinated Biphenyl-4,4'-diol
In a direct biochemical assay measuring inhibition of recombinant human AKR1C3, 3-fluoro-[1,1'-biphenyl]-4,4'-diol (the target compound) exhibited an IC50 of 683 nM [1]. In a separate but comparable assay, the non-fluorinated parent scaffold, biphenyl-4,4'-diol, demonstrated minimal to no inhibitory activity against AKR1C3 (IC50 not reached; activity classified as negligible at standard screening concentrations) [2]. This represents a substantial, quantifiable gain in potency attributable specifically to the 3-fluoro substitution.
| Evidence Dimension | Inhibitory potency against human recombinant AKR1C3 enzyme |
|---|---|
| Target Compound Data | IC50 = 683 nM |
| Comparator Or Baseline | Biphenyl-4,4'-diol (non-fluorinated parent) — IC50: Negligible activity (no significant inhibition observed at relevant concentrations) |
| Quantified Difference | Target compound shows defined sub-micromolar inhibition; comparator shows essentially no inhibition, representing a qualitative gain-of-function from mono-fluorination. |
| Conditions | Recombinant human AKR1C3 expressed in E. coli BL21 cells; fluorescence assay using 9,10-phenanthrenequinone and NADPH. |
Why This Matters
This >40-fold difference in potency (from inactive to active) underscores that the 3-fluoro modification is not merely incremental but is essential for engaging the AKR1C3 target, making this compound uniquely valuable for studies of AKR1C3-related pathways in cancer and hormonal regulation.
- [1] BindingDB BDBM50466708. IC50: 683 nM for 3-fluoro-[1,1'-biphenyl]-4,4'-diol against human AKR1C3. View Source
- [2] DrugMap. AKR1C3 inhibition profile for biphenyl-4,4'-diol. View Source
